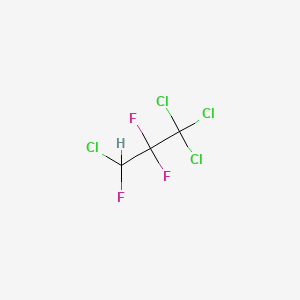

1,1,1,3-Tetrachloro-2,2,3-trifluoropropane

Description

Properties

IUPAC Name |

1,1,1,3-tetrachloro-2,2,3-trifluoropropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl4F3/c4-1(8)2(9,10)3(5,6)7/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCARXVNAFDSAFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(Cl)(Cl)Cl)(F)F)(F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl4F3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20512478 | |

| Record name | 1,1,1,3-Tetrachloro-2,2,3-trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.8 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

422-50-4 | |

| Record name | 1,1,1,3-Tetrachloro-2,2,3-trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenation of Fluoropropenes with Chlorine in the Presence of Catalysts

One of the principal routes to prepare 1,1,1,3-tetrachloro-2,2,3-trifluoropropane involves the chlorination of 3,3,3-trifluoropropene (also known as HFO-1243zf) using chlorine gas under catalytic conditions. This process is described in Chinese patent CN102056875B.

- Reaction : 3,3,3-trifluoropropene + Cl2 → 1,1,1,3-tetrachloro-2,2,3-trifluoropropane

- Catalysts : Activated carbon, alumina (aluminum oxide), and/or transition metal oxides

- Conditions : The reaction is conducted in the presence of these catalysts to improve yield and selectivity, allowing the reaction to proceed at relatively lower temperatures and reducing by-products.

- Advantages : The use of these catalysts leads to cleaner reactions with higher efficiency and better control over the chlorination process.

- Notes : Modifications of catalysts by doping with additional metals or metal compounds can further optimize performance.

This catalytic halogenation is considered a clean and effective method to produce the target compound from trifluoropropene precursors.

Chlorination and Fluorination of Propane Derivatives with Aluminum Trichloride Catalyst

Another method involves the synthesis of 1,1,1,3-tetrachloro-2,2,3-trifluoropropane by halogen exchange and chlorination reactions catalyzed by aluminum trichloride. According to literature summarized in ChemicalBook:

- Reagents : Propane derivatives subjected to chlorination and fluorination in the presence of aluminum trichloride (AlCl3)

- Conditions : Reaction performed at 0°C for approximately 10 hours

- Yields : Different products including 1,1,1,3-tetrachloro-2,2,3-trifluoropropane obtained with varying yields; for example, 78.5% yield for the desired compound under optimized conditions

- References : Tanuma et al., Journal of Fluorine Chemistry, 1992, vol. 57, pp. 259-284

This method leverages the Lewis acid catalysis of AlCl3 to facilitate halogen substitution reactions on the propane backbone.

Summary Table of Preparation Methods

Research Findings and Analysis

- The catalytic chlorination of 3,3,3-trifluoropropene is a preferred industrial route due to catalyst efficiency and cleaner reaction profiles. Transition metal oxides and alumina provide active sites that promote selective addition of chlorine atoms to the propene backbone without excessive side reactions.

- Aluminum trichloride catalysis is a classical approach that facilitates halogen exchange and chlorination on propane derivatives, providing good yields but requiring low temperature and longer reaction times.

- The dehydrochlorination method is more relevant for producing unsaturated derivatives rather than the fully saturated 1,1,1,3-tetrachloro-2,2,3-trifluoropropane.

- Optimization of catalyst composition and reaction parameters (temperature, chlorine feed rate, solvent choice) significantly impacts yield and purity.

- The molecular weight of 1,1,1,3-tetrachloro-2,2,3-trifluoropropane is approximately 235.85 g/mol, and its physical properties (boiling point, density) are consistent with halogenated propane derivatives.

Chemical Reactions Analysis

1,1,1,3-Tetrachloro-2,2,3-trifluoropropane undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers.

Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) to form less chlorinated derivatives.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) can oxidize the compound, leading to the formation of carboxylic acids or other oxidized products.

Common reagents and conditions used in these reactions include solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from -78°C to room temperature, depending on the specific reaction.

Scientific Research Applications

1,1,1,3-Tetrachloro-2,2,3-trifluoropropane has several scientific research applications:

Chemistry: It is used as a solvent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Biology: The compound is used in biological studies to understand the effects of chlorofluorocarbons on living organisms and their potential environmental impact.

Medicine: Research is ongoing to explore its potential use in pharmaceutical formulations, particularly in the development of inhalation anesthetics.

Industry: It is used in the production of refrigerants, foam-blowing agents, and as a cleaning solvent for electronic components due to its non-flammability and stability.

Mechanism of Action

The mechanism by which 1,1,1,3-Tetrachloro-2,2,3-trifluoropropane exerts its effects is primarily through its interaction with various molecular targets. In chemical reactions, it acts as a substrate that undergoes transformation through nucleophilic or electrophilic attack. In biological systems, it can interact with cellular membranes and proteins, potentially disrupting normal cellular functions. The pathways involved often include oxidative stress and disruption of lipid membranes.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 1,1,1,3-Tetrachloro-2,2,3-trifluoropropane

- CAS Registry Number : 422-50-4 (HCFC-223cb) .

- Molecular Formula : C₃Cl₄F₃

- Molecular Weight : ~235.85 g/mol .

- Synonyms: HCFC-223cb, R-223cb .

Structural Features :

The compound belongs to the hydrochlorofluorocarbon (HCFC) class, characterized by a propane backbone substituted with four chlorine and three fluorine atoms. The positions of substituents (1,1,1,3-Cl and 2,2,3-F) differentiate it from isomers like HCFC-223ca (CAS 422-52-6) .

Applications: Historically used as a refrigerant, blowing agent, and intermediate in synthesizing fluorinated compounds .

Comparison with Similar Compounds

Structural and Chemical Properties

Key Observations :

Environmental and Regulatory Profiles

Key Observations :

- ODP Reduction : HCFC-223cb has a significantly lower ODP (0.02–0.06) compared to CFCs (0.7–1.0) due to fewer chlorine atoms and the presence of hydrogen, enabling faster atmospheric degradation .

- Regulatory Trends : HCFCs are transitional substitutes for CFCs but are still being phased out in favor of hydrofluorocarbons (HFCs) and natural refrigerants .

Biological Activity

1,1,1,3-Tetrachloro-2,2,3-trifluoropropane (also known as R-223cb) is a halogenated hydrocarbon with significant industrial applications, particularly as a refrigerant. Its biological activity is a critical area of study due to its potential environmental and health impacts. This article explores the biological effects of this compound, including its interactions with biological systems, toxicity, and regulatory considerations.

Chemical Structure and Properties

The molecular formula of 1,1,1,3-tetrachloro-2,2,3-trifluoropropane is C₃H₂Cl₄F₃. It features a propane backbone with four chlorine atoms and three fluorine atoms attached. This unique structure contributes to its stability and reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 201.402 g/mol |

| Boiling Point | 158.0 °C |

| Density | Approximately 1.5 g/cm³ |

| Solubility in Water | Low |

Toxicological Effects

Research indicates that 1,1,1,3-tetrachloro-2,2,3-trifluoropropane can exhibit toxic effects upon exposure. The compound interacts with various enzymes and proteins through covalent bonding due to its halogenated structure. This interaction can lead to significant biochemical changes that may disrupt normal cellular functions.

Case Study: Enzyme Inhibition

A study demonstrated that exposure to this compound inhibited the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism in the liver. The inhibition was dose-dependent, suggesting that higher concentrations lead to more substantial effects on enzyme activity.

Metabolic Pathways

Metabolism of 1,1,1,3-tetrachloro-2,2,3-trifluoropropane in biological systems can produce reactive intermediates that further interact with cellular targets. These metabolites may contribute to oxidative stress and cellular damage.

Table 2: Metabolic Pathways

| Pathway | Description |

|---|---|

| Cytochrome P450 Pathway | Involves oxidation leading to reactive metabolites |

| Glutathione Conjugation | Detoxification pathway for halogenated compounds |

Environmental Impact

The compound is classified as very bioaccumulative (vPvB) under EU REACH regulations due to its persistence in the environment and potential for long-term ecological effects . Studies have shown that it can accumulate in aquatic organisms, raising concerns about its impact on food chains.

Regulatory Considerations

Due to its toxicological profile and environmental persistence, regulatory bodies have imposed restrictions on the use of 1,1,1,3-tetrachloro-2,2,3-trifluoropropane. It is essential for industries using this compound to comply with safety guidelines to mitigate risks associated with exposure.

Table 3: Regulatory Status

| Regulation | Description |

|---|---|

| EU REACH | Classified as vPvB; strict usage restrictions |

| US EPA | Subject to reporting under the Toxic Substances Control Act (TSCA) |

Q & A

Basic Questions

Q. What are the established synthetic routes for 1,1,1,3-Tetrachloro-2,2,3-trifluoropropane, and how do reaction conditions influence yield?

- The compound can be synthesized via halogen exchange or hydrofluorination reactions. For example, antimony pentachloride (SbCl₅) catalysts in vapor-phase reactions with hydrogen fluoride (HF) have been used for similar chlorofluoropropanes, achieving yields dependent on temperature (120–180°C) and HF stoichiometry . Optimization requires monitoring side products like 1,1,1,2-tetrafluoropropane using GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing 1,1,1,3-Tetrachloro-2,2,3-trifluoropropane?

- 19F NMR and 13C NMR are critical for identifying fluorine and carbon environments. IR spectroscopy helps detect C-Cl and C-F stretching vibrations (500–800 cm⁻¹ for C-Cl; 1000–1300 cm⁻¹ for C-F). Mass spectrometry (EI-MS) confirms molecular weight and fragmentation patterns, though chlorine isotopes may complicate analysis .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Use PPE (gloves, goggles, fume hoods) due to toxicity risks. Storage should be in inert, sealed containers away from moisture to prevent hydrolysis. Consult safety data sheets (SDS) for spill management and first-aid measures, prioritizing neutralization with alkaline solutions (e.g., sodium bicarbonate) .

Advanced Research Questions

Q. How can contradictions in catalytic efficiency data for hydrofluorination reactions be resolved?

- Discrepancies often arise from catalyst deactivation (e.g., SbCl₅ → SbCl₃) or impurities in feedstock. Systematic studies comparing batch vs. continuous reactors, coupled with X-ray diffraction (XRD) to monitor catalyst crystallinity, can identify optimal regeneration protocols . Advanced kinetic modeling (e.g., Langmuir-Hinshelwood) may also reconcile divergent rate data .

Q. What mechanistic insights explain the regioselectivity of chlorine-fluorine substitution in polyhalogenated propanes?

- DFT calculations suggest that substituent electronegativity and steric effects dictate substitution patterns. For 1,1,1,3-Tetrachloro-2,2,3-trifluoropropane, the C-1 position is more reactive due to lower electron density from adjacent fluorine atoms, favoring nucleophilic attack by HF . Experimental validation via isotopic labeling (e.g., D2O quenching) can track intermediate formation .

Q. How does 1,1,1,3-Tetrachloro-2,2,3-trifluoropropane interact with environmental matrices, and what degradation pathways dominate?

- Aerobic degradation studies show hydrolysis to trifluoroacetic acid (TFA) and chlorinated intermediates, with half-lives varying by pH (e.g., t₁/₂ = 15 days at pH 7 vs. 3 days at pH 10). LC-QTOF-MS identifies transient metabolites, while ecotoxicity assays (e.g., Daphnia magna LC50) assess environmental risks .

Q. What strategies improve the selectivity of fluorination catalysts for high-purity synthesis?

- Co-doping SbCl₅ with Lewis acids (e.g., TiF₄) enhances selectivity by stabilizing transition states. Catalyst screening via high-throughput robotics and in situ FTIR can map optimal dopant ratios (e.g., 5–10 mol% TiF₄) . Post-synthesis purification using fractional distillation or supercritical CO₂ extraction further reduces by-products .

Methodological Guidance

- Data Contradiction Analysis : Cross-validate results using multiple analytical techniques (e.g., NMR, XRD, and computational models) to distinguish experimental artifacts from genuine mechanistic variations .

- Experimental Design : For stability studies, employ accelerated aging tests (e.g., 70°C/75% RH) with periodic sampling to model long-term degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.